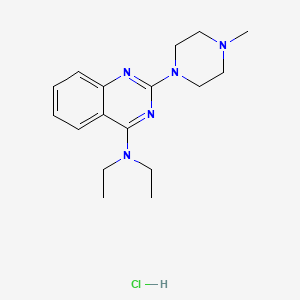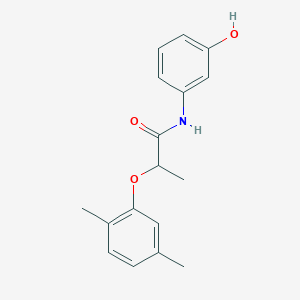![molecular formula C19H23NO5 B5378207 N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide, also known as NBOMe, is a compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. NBOMe is a potent hallucinogenic drug that has been reported to have similar effects to LSD and other psychedelics.
作用机制
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in the activity of this receptor. This increase in activity results in alterations in mood, perception, and cognition. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has also been found to have affinity for other serotonin receptors, such as 5-HT2B and 5-HT2C, which may contribute to its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide are similar to those of other psychedelics. It has been reported to induce altered states of consciousness, including changes in perception, thought, and emotion. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other serotonin receptors. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has also been reported to have cardiovascular effects, such as an increase in heart rate and blood pressure.
实验室实验的优点和局限性
One advantage of using N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide in lab experiments is its potency. It is a highly potent hallucinogenic drug, which means that it can be used at low doses to achieve the desired effects. This can reduce the amount of drug needed for experiments, which can be beneficial in terms of cost and safety. However, one limitation of using N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide is its potential for toxicity. It has been reported to have a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. This can make it difficult to use N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide in experiments without risking toxicity.
未来方向
There are several future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. One area of interest is its potential as a therapeutic agent. The activation of the 5-HT2A receptor has been linked to the treatment of depression and other psychiatric disorders. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide may have potential as a therapeutic agent for these conditions. Another area of interest is the development of new derivatives of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. The structure-activity relationship of phenethylamines is complex, and new derivatives of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide may have unique properties that could be useful in scientific research. Finally, there is a need for further research on the toxicity of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. The narrow therapeutic index of this compound makes it important to understand its potential for toxicity and to develop strategies for minimizing the risk of harm.
合成方法
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzaldehyde with 3,4-dimethoxyphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with benzoyl chloride to form N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide. This synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has been used in scientific research to study the mechanism of action of hallucinogenic drugs. It has been found to act as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by LSD and other psychedelics. This receptor is involved in the regulation of mood, perception, and cognition. N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide has also been used to study the structure-activity relationship of phenethylamines and their derivatives.
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(13-9-10-15(22-2)17(11-13)24-4)20-19(21)14-7-6-8-16(23-3)18(14)25-5/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBZHXGJPRNDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5378128.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)


![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)

![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)

![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)
![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)